molecular formula C26H23NO5 B12447645 Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12447645
M. Wt: 429.5 g/mol
InChI Key: RTBFKJPXJQLABI-UHFFFAOYSA-N
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Description

Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyl group, a furan ring, and a dihydropyridine core

Preparation Methods

The synthesis of Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions .

Industrial production methods may involve optimization of these reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The benzyl and furan groups can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can yield tetrahydropyridine or piperidine derivatives .

Scientific Research Applications

Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to relaxation of smooth muscle cells and vasodilation, which is beneficial in the treatment of hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and applications. The unique combination of the benzyl and furan groups in this compound provides distinct electronic and steric effects, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

dimethyl 1-benzyl-4-[4-(furan-2-yl)phenyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H23NO5/c1-30-25(28)21-16-27(15-18-7-4-3-5-8-18)17-22(26(29)31-2)24(21)20-12-10-19(11-13-20)23-9-6-14-32-23/h3-14,16-17,24H,15H2,1-2H3

InChI Key

RTBFKJPXJQLABI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)C3=CC=CO3)C(=O)OC)CC4=CC=CC=C4

Origin of Product

United States

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